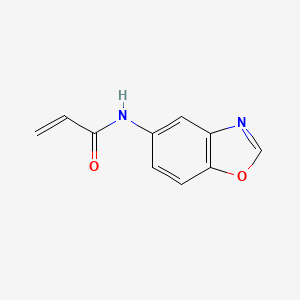

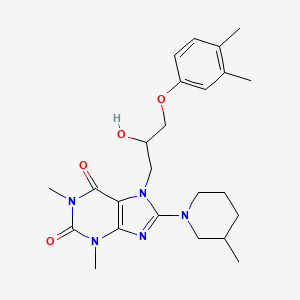

7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H33N5O4 and its molecular weight is 455.559. The purity is usually 95%.

BenchChem offers high-quality 7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Psychotropic Potential and Receptor Affinity

A study has been conducted on a series of 8-aminoalkyl and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydro-purine-2,6-dione, demonstrating significant potential in the context of psychotropic activity. These compounds were designed to interact with 5-HT1A, 5-HT2A, and 5-HT7 receptors, which are key targets in the treatment of mood disorders. One compound in particular, referred to as compound 21 in the study, showed mixed receptor ligand activity and produced an antidepressant-like effect in a forced swim test (FST) and exhibited anxiolytic-like activity in a four-plate test (FPT), highlighting the therapeutic potential of these derivatives in the treatment of mood disorders without explicitly mentioning the exact compound you're interested in but providing insight into the class of compounds it belongs to (Chłoń-Rzepa et al., 2013).

Analgesic Activity

Another research direction explores the analgesic and anti-inflammatory properties of similar purine-2,6-dione derivatives. A study found that certain compounds, specifically those with benzylamide and 4-phenylpiperazinamide moieties, displayed strong analgesic and anti-inflammatory effects. These effects were notably superior to acetylsalicylic acid in both writhing syndrome and formalin tests, indicating a new class of potent analgesic agents (Zygmunt et al., 2015).

Anti-Tubercular Target Inhibition

The synthesis and evaluation of β-amino alcohols based on a similar hit compound for their inhibitory effects on mycobacterial N-acetyltransferase enzymes represent another significant application. This research aimed at combating tuberculosis by identifying novel inhibitors that can effectively target and inhibit the growth of Mycobacterium tuberculosis, suggesting a potential avenue for therapeutic intervention in tuberculosis treatment (Fullam et al., 2011).

Antitumor and Vascular Relaxing Effects

Novel heterocycles, including purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines synthesized from related compounds, have been investigated for their antitumor activity and vascular relaxing effects. Such studies contribute to the understanding of these compounds' potential in cancer therapy and their effects on the vascular system, showcasing the diverse pharmacological applications of these derivatives (Ueda et al., 1987).

Mechanism of Action

Target of Action

The primary target of MFCD08542471 is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the transition from the G1 phase to the S phase, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .

Mode of Action

MFCD08542471 interacts with CDK2, inhibiting its activity This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest

Biochemical Pathways

The inhibition of CDK2 by MFCD08542471 affects the cell cycle regulation pathway. CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, MFCD08542471 prevents this transition, leading to cell cycle arrest . This can result in the inhibition of cell proliferation, particularly in cancer cells, which often exhibit uncontrolled cell division.

Result of Action

The primary result of MFCD08542471’s action is the inhibition of cell proliferation. By arresting the cell cycle, MFCD08542471 can prevent the uncontrolled cell division that is characteristic of cancer cells . This can potentially lead to the shrinkage of tumors and the inhibition of cancer progression.

properties

IUPAC Name |

7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N5O4/c1-15-7-6-10-28(12-15)23-25-21-20(22(31)27(5)24(32)26(21)4)29(23)13-18(30)14-33-19-9-8-16(2)17(3)11-19/h8-9,11,15,18,30H,6-7,10,12-14H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGJWHYNHCCDTPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=NC3=C(N2CC(COC4=CC(=C(C=C4)C)C)O)C(=O)N(C(=O)N3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-5-nitro-3a,7a-dihydro-1-benzothiophene-2-carboxamide](/img/structure/B2922228.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(pyridin-3-yl)acetamide](/img/structure/B2922229.png)

![2-(3-oxo-3-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propyl)isoindoline-1,3-dione](/img/structure/B2922230.png)

![tert-butyl rac-(1R,2S,6R,7S)-4,10-diazatricyclo[5.2.1.0~2,6~]decane-4-carboxylate hydrochloride](/img/structure/B2922233.png)

![2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxyethyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2922234.png)

![4-((((Benzyloxy)carbonyl)amino)methyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2922240.png)

![N-(2,4-difluorophenyl)-2-(7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2922243.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide](/img/structure/B2922244.png)

![7-[(3-chlorophenyl)methyl]-8-[(dibenzylamino)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2922246.png)